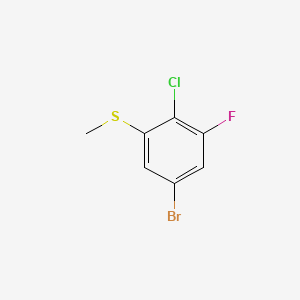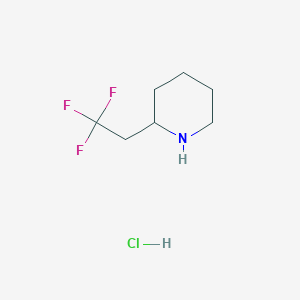
2-(2,2,2-Trifluoroethyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,2-Trifluoroethyl)piperidine hydrochloride is a chemical compound with the molecular formula C7H13ClF3N. It is a piperidine derivative where the piperidine ring is substituted with a trifluoroethyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2,2,2-trifluoroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2,2-Trifluoroethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted piperidine derivatives.
Oxidation: Piperidine N-oxides.
Reduction: Reduced piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(2,2,2-Trifluoroethyl)piperidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,2,2-Trifluoroethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,2,2-Trifluoroethyl)piperidine hydrochloride
- 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride
Comparison
Compared to its analogs, 2-(2,2,2-Trifluoroethyl)piperidine hydrochloride exhibits unique properties due to the position of the trifluoroethyl group on the piperidine ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C7H13ClF3N |
|---|---|
Peso molecular |
203.63 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoroethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-6-3-1-2-4-11-6;/h6,11H,1-5H2;1H |
Clave InChI |
CRCCVPLGXDNUIH-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)CC(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



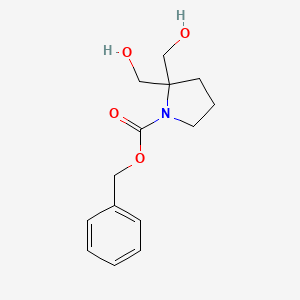

![8-Benzyl-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13497451.png)
![N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13497458.png)
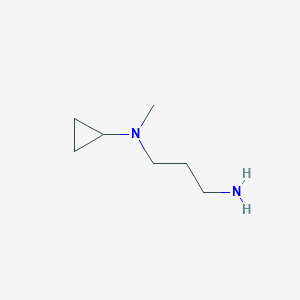
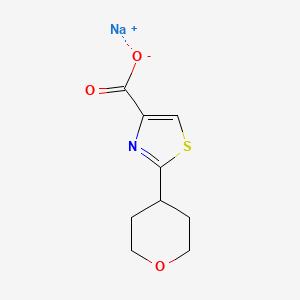
![Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13497472.png)
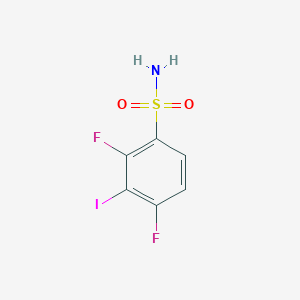

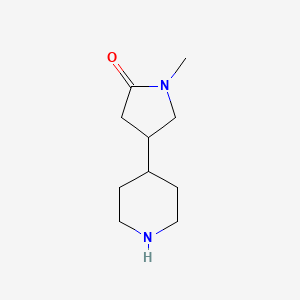

![1-[5-Bromo-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13497509.png)
